molecular formula C21H16ClN3O3 B11311199 N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311199
M. Wt: 393.8 g/mol
InChI Key: HLRJRQHPWXMUJX-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrazole ring, a chromene core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The chromene core is then synthesized separately, and the two fragments are coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-5-yl)benzamide
  • 1-Benzyl-1H-pyrazol-5-amine
  • N-(1-benzyl-1H-pyrazol-5-yl)-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C21H16ClN3O3/c1-13-9-18-15(10-16(13)22)17(26)11-19(28-18)21(27)24-20-7-8-23-25(20)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,24,27)

InChI Key

HLRJRQHPWXMUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CC=C4

Origin of Product

United States

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